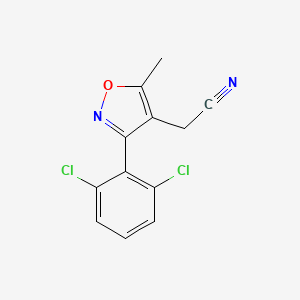

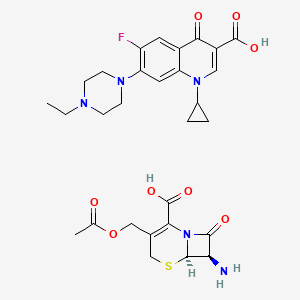

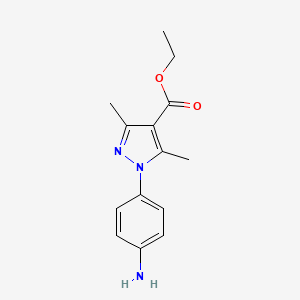

![molecular formula C10H17NO B1617428 1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime CAS No. 75147-23-8](/img/structure/B1617428.png)

1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime

Übersicht

Beschreibung

Buccoxime belongs to the class of organic compounds known as ketoximes. These are organic compounds with the general formula RC(R')=NOH (R, R' = organyl). Buccoxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, buccoxime is primarily located in the membrane (predicted from logP). Buccoxime has a buchu, clean, and fresh taste.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Transannular π-Cyclization : 1,5-Dimethylcycloocta-1,5-diene undergoes electrophilic additions yielding syn-8-substituted 1,5-dimethylbicyclo[3.2.1] octanes. This process involves π-cyclization and subsequent Wagner-Meerwein type rearrangements, hinting at its potential in complex organic syntheses (Haufe, Wolf & Schulze, 1986).

- Reactivity in Radical Nucleophilic Substitution : The compound exhibits interesting behavior under radical nucleophilic substitution conditions, as shown in studies with similar bicyclic ketones. This can offer insights into reaction mechanisms and synthetic strategies (Santiago et al., 1991).

Applications in Stereochemistry

- Enantioselective Deprotonation : The desymmetrization of related bicyclic ketones by enantioselective deprotonation has been studied. Such processes are critical for producing chiral molecules, which have numerous applications in pharmaceutical and material sciences (MaGee, Setiadji & Martin, 1995).

- Synthesis and Stereochemistry : Investigations into the synthesis, stereochemistry, and isomeric transformations of similar compounds provide valuable insights for the development of new materials and drugs (Matveyeva et al., 1975).

Molecular Structure and Analysis

- Photorearrangement Involving Oxime Moiety : The compound's derivatives demonstrate interesting photorearrangement behaviors, contributing to our understanding of photochemical processes in organic compounds (Nitta, Inoue & Tada, 1977).

- Crystal Structure Analysis : The crystal structure analysis of related bicyclic compounds provides insights into their molecular arrangements and potential applications in material science and drug design (Yamane et al., 1985).

Eigenschaften

CAS-Nummer |

75147-23-8 |

|---|---|

Molekularformel |

C10H17NO |

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

N-(1,5-dimethyl-8-bicyclo[3.2.1]octanylidene)hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9-4-3-5-10(2,7-6-9)8(9)11-12/h12H,3-7H2,1-2H3 |

InChI-Schlüssel |

RADAAKRXEPVXBU-UHFFFAOYSA-N |

SMILES |

CC12CCCC(C1=NO)(CC2)C |

Kanonische SMILES |

CC12CCCC(C1=NO)(CC2)C |

Andere CAS-Nummern |

75147-23-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

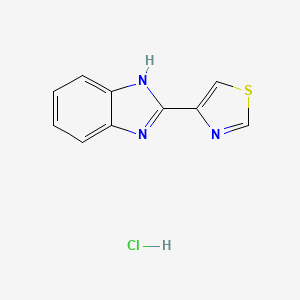

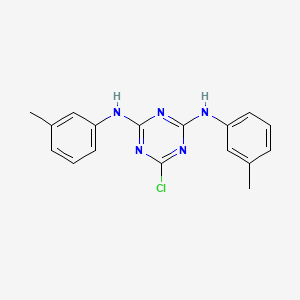

![4-Methyl-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B1617355.png)

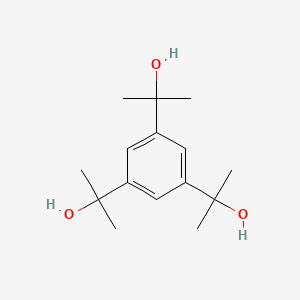

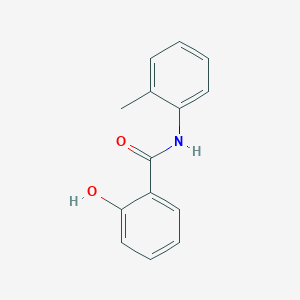

![2-(Methylthio)thiazolo[5,4-b]pyridine](/img/structure/B1617360.png)

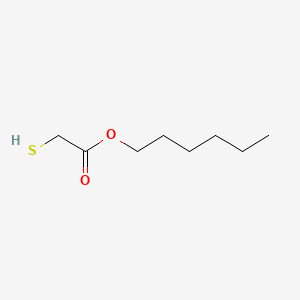

![(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1617364.png)